molecular formula C19H18FN3O3 B2439377 1-(4-Fluorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one CAS No. 1904127-02-1

1-(4-Fluorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2439377
CAS RN: 1904127-02-1
M. Wt: 355.369
InChI Key: MMBGKWPDTOWNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of pharmaceuticals due to its unique chemical properties.

Scientific Research Applications

Synthesis and Imaging Applications

Synthesis and nicotinic acetylcholine receptor binding properties : A derivative closely related to the chemical structure , "2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine," has been developed as a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound has been labeled for PET imaging, showing promising properties for the visualization of central nAChRs, highlighting its potential in neuroscientific research and diagnostics (Doll et al., 1999).

Synthetic and Medicinal Chemistry

Trifluoromethyl nitrogen heterocycles : Fluorinated aziridines, azetidines, and pyrrolidines, including compounds with structures similar to the one , are highlighted for their importance both as building blocks for more complex structures and as active components in medicinal chemistry-oriented compounds. This underscores the chemical's relevance in the development of new pharmaceuticals and research tools (Meyer, 2016).

Fluorescent Properties for Biomarker Research

Fluorescent property of derivatives : Research into the fluorescent properties of similar compounds has shown potential applications as biomarkers and photochemical sensors, especially in biological and medical imaging. The fluorescence intensity of these compounds can be modulated by structural variations, offering insights into their use in bioimaging applications (Velázquez-Olvera et al., 2012).

Antimicrobial and Kinase Inhibition Activity

Antimicrobial activity of derivatives : Some derivatives have demonstrated antimicrobial activity, suggesting their potential use in addressing antibiotic resistance. This includes investigations into pyridine-containing substituted phenyl azetidine-2-ones, pointing towards their application in developing new antibiotics (Rani & Reddy, 2018).

Kinase inhibition for cancer therapy : The compound has structural similarities to derivatives studied for selective inhibition of the Met kinase superfamily, important in cancer research. Such compounds have been advanced into clinical trials, indicating the potential of related structures in cancer therapeutics (Schroeder et al., 2009).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-14-3-5-15(6-4-14)23-10-13(8-18(23)24)19(25)22-11-17(12-22)26-16-2-1-7-21-9-16/h1-7,9,13,17H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGKWPDTOWNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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